
2-(Benzylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)naphthalene-1,4-dione, also known as BAND, is a fluorescent dye used in various scientific research applications. It is a naphthalimide-based dye that has a unique chemical structure, making it an excellent candidate for studying biological systems.
作用机制
The mechanism of action of 2-(Benzylamino)naphthalene-1,4-dione involves its ability to intercalate into DNA and RNA, causing a change in the fluorescence properties of the dye. This change in fluorescence can be used to detect changes in the conformation and structure of the biological molecules.
Biochemical and Physiological Effects:
2-(Benzylamino)naphthalene-1,4-dione has been shown to have minimal toxicity and does not interfere with the biological processes it is used to study. It has been used to study the effects of various drugs and compounds on biological systems, providing valuable insights into their mechanisms of action.
实验室实验的优点和局限性
One of the main advantages of using 2-(Benzylamino)naphthalene-1,4-dione in lab experiments is its high sensitivity and selectivity for biological molecules. It is also relatively easy to use and can be applied to a variety of biological samples. However, one of the limitations of 2-(Benzylamino)naphthalene-1,4-dione is its photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are numerous future directions for the use of 2-(Benzylamino)naphthalene-1,4-dione in scientific research. One potential area of research is the development of new 2-(Benzylamino)naphthalene-1,4-dione derivatives with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, 2-(Benzylamino)naphthalene-1,4-dione could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's. Finally, 2-(Benzylamino)naphthalene-1,4-dione could be used to study the effects of environmental toxins on biological systems, providing valuable insights into the mechanisms of toxicity.
合成方法
The synthesis of 2-(Benzylamino)naphthalene-1,4-dione involves the reaction of 2-naphthaleneamine with phthalic anhydride in the presence of a catalyst. The reaction produces a yellowish powder, which is then purified using column chromatography.
科学研究应用
2-(Benzylamino)naphthalene-1,4-dione has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, DNA, and RNA. It has also been used in the study of cellular processes, such as apoptosis, autophagy, and mitochondrial dysfunction.
属性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-(benzylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2 |
InChI 键 |
DCPOAJXJBIMQSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
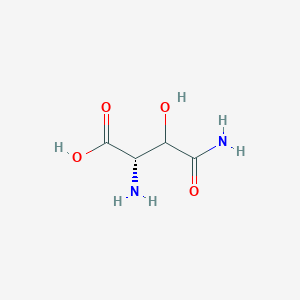
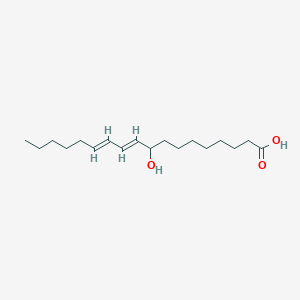
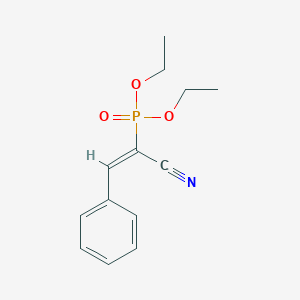
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
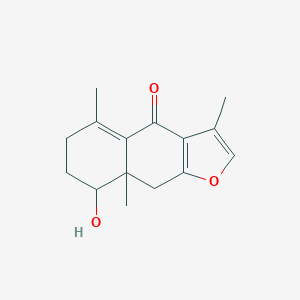
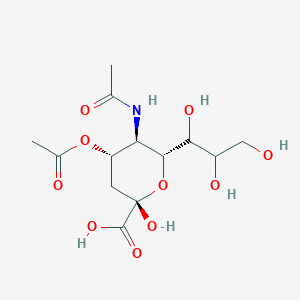
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)